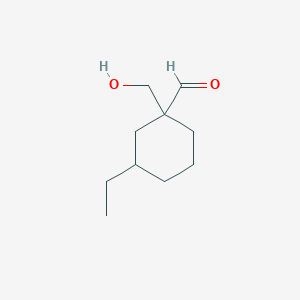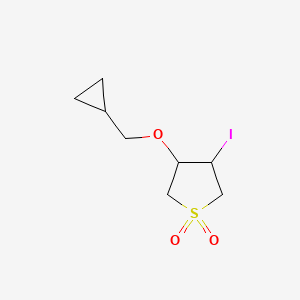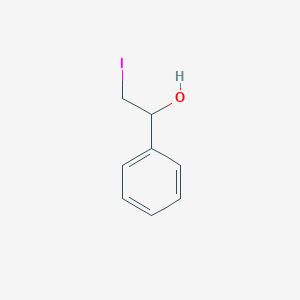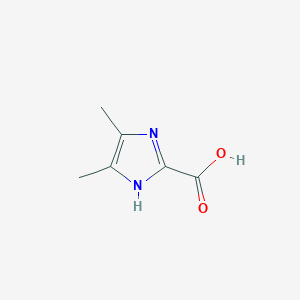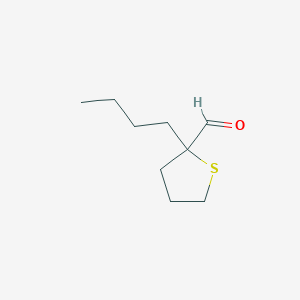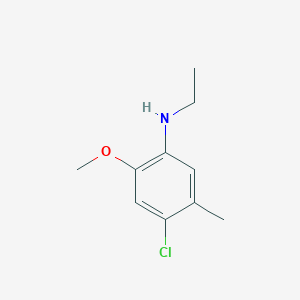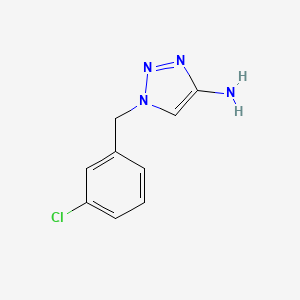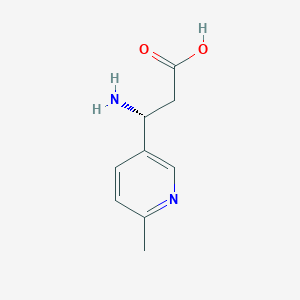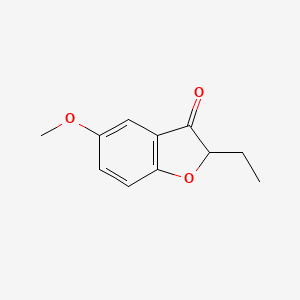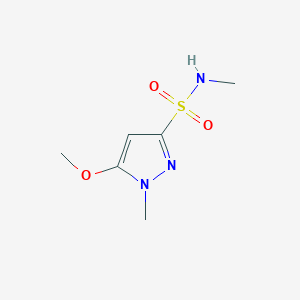
4-(2-Fluoro-4-methylphenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Fluoro-4-methylphenyl)pyridine is a chemical compound with the molecular formula C12H10FN. It is a fluorinated pyridine derivative, which means it contains a pyridine ring substituted with a fluorine atom and a methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using reagents such as sodium nitrite (NaNO2) in hydrofluoric acid (HF) . Another approach involves the use of Selectfluor, a fluorinating agent, to achieve high yields of fluorinated pyridines .
Industrial Production Methods
Industrial production of fluorinated pyridines, including 4-(2-Fluoro-4-methylphenyl)pyridine, often employs large-scale fluorination processes. These processes utilize fluorinating agents like aluminum fluoride (AlF3) and copper fluoride (CuF2) at elevated temperatures (450-500°C) to achieve the desired fluorinated products .
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoro-4-methylphenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, and palladium catalysts are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidation states and derivatives of the compound .
Scientific Research Applications
4-(2-Fluoro-4-methylphenyl)pyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-4-methylphenyl)pyridine involves its interaction with molecular targets and pathways in biological systems. The fluorine atom in the compound enhances its binding affinity to certain enzymes and receptors, leading to specific biological effects . The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure allows it to interact with various biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methylphenylpyridine: A similar compound with a different substitution pattern on the pyridine ring.
4-Fluoro-2-methylphenylpyridine: Another fluorinated pyridine derivative with a different arrangement of substituents.
Uniqueness
4-(2-Fluoro-4-methylphenyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H10FN |
|---|---|
Molecular Weight |
187.21 g/mol |
IUPAC Name |
4-(2-fluoro-4-methylphenyl)pyridine |
InChI |
InChI=1S/C12H10FN/c1-9-2-3-11(12(13)8-9)10-4-6-14-7-5-10/h2-8H,1H3 |
InChI Key |
NKYULMZYGXUWNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=NC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


